molecular formula C18H23NO B1437831 4-Isobutoxy-N-(3-methylbenzyl)aniline CAS No. 1040687-93-1

4-Isobutoxy-N-(3-methylbenzyl)aniline

Cat. No.: B1437831
CAS No.: 1040687-93-1
M. Wt: 269.4 g/mol
InChI Key: FTHPKOMYGJQKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Isobutoxy-N-(3-methylbenzyl)aniline involves several steps. Typically, the preparation starts with the reaction of 4-isobutoxyaniline with 3-methylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-Isobutoxy-N-(3-methylbenzyl)aniline undergoes various chemical reactions, including:

Scientific Research Applications

4-Isobutoxy-N-(3-methylbenzyl)aniline is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent in various biochemical assays and experiments to study protein interactions, modifications, and functions. Additionally, it is used in medicinal chemistry research to explore potential therapeutic targets and drug development .

Mechanism of Action

The mechanism of action of 4-Isobutoxy-N-(3-methylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and experimental context .

Comparison with Similar Compounds

4-Isobutoxy-N-(3-methylbenzyl)aniline can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in scientific research.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-4-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-14(2)13-20-18-9-7-17(8-10-18)19-12-16-6-4-5-15(3)11-16/h4-11,14,19H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHPKOMYGJQKSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC2=CC=C(C=C2)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Isobutoxy-N-(3-methylbenzyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Isobutoxy-N-(3-methylbenzyl)aniline
Reactant of Route 3
Reactant of Route 3
4-Isobutoxy-N-(3-methylbenzyl)aniline
Reactant of Route 4
Reactant of Route 4
4-Isobutoxy-N-(3-methylbenzyl)aniline
Reactant of Route 5
Reactant of Route 5
4-Isobutoxy-N-(3-methylbenzyl)aniline
Reactant of Route 6
Reactant of Route 6
4-Isobutoxy-N-(3-methylbenzyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.